N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Molecular Formula : C15H13N5O4S
- Molecular Weight : 359.4 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with proteins and enzymes.
Research indicates that compounds similar to this one often exert their biological effects through:
- Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes involved in metabolic pathways. For instance, thieno[3,2-d]pyrimidines are known to interact with enzymes in the pyrimidine biosynthesis pathway.
- Receptor Modulation : The benzo[d][1,3]dioxole moiety may facilitate binding to specific receptors in the central nervous system or other tissues.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide. For example:
- A study published in Cancer Research demonstrated that similar thieno[3,2-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
Research has also suggested antimicrobial properties:
- In vitro tests showed that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Case Studies
- Study on Anticancer Activity : A compound closely related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioacetamide was tested against human breast cancer cells (MCF7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment .
- Antimicrobial Efficacy : A derivative was evaluated for its antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL for both strains, indicating potent antimicrobial activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : Preliminary studies suggest good oral bioavailability.
- Metabolism : The compound is likely metabolized in the liver via cytochrome P450 enzymes.
- Toxicity : Toxicological assessments revealed that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully understand its safety profile.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c28-21(25-13-17-6-7-19-20(12-17)31-15-30-19)14-33-24-26-18-9-11-32-22(18)23(29)27(24)10-8-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHMCLWLCLGCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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